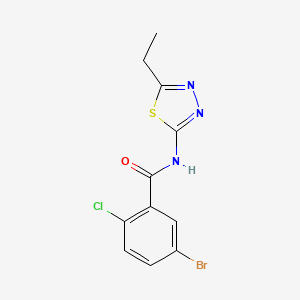

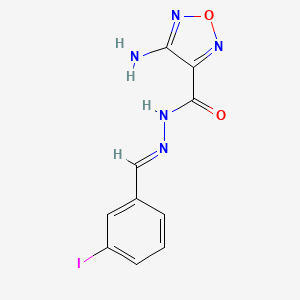

N-(3-ethoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-ethoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine is a chemical compound related to the quinazoline family. This class of compounds is notable for its wide range of biological activities and is often studied for their potential medical applications. However, our focus will be on the chemical synthesis, molecular structure, reactions, and physical and chemical properties of this specific quinazolinamine derivative.

Synthesis Analysis

The synthesis of quinazolinamine derivatives often involves multi-step chemical processes. Typical synthetic routes may include the cyclization of appropriate anthranilic acids or their derivatives, followed by substitutions and modifications to introduce specific functional groups such as ethoxypropyl and trifluoromethyl groups. Although specific methods for N-(3-ethoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine are not detailed, similar compounds are synthesized through steps including nucleophilic substitution reactions and reduction reactions, confirmed by techniques like HNMR (Ouyang et al., 2016).

Molecular Structure Analysis

The molecular structure of quinazolinamines is characterized using spectroscopy and X-ray crystallography methods. Structural properties can be explored through DFT calculations, which provide insights into the geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals. These analyses help understand the stability and reactivity of the molecule (Wu et al., 2022).

Chemical Reactions and Properties

Quinazolinamines undergo various chemical reactions depending on their functional groups. These may include reactions with chloroformates, ammonolysis, and interactions with nitrogen nucleophiles, leading to a wide range of derivatives with different chemical structures. The reactivity can also depend on the substituents and conditions applied (Nawrocka, 2009).

科学的研究の応用

Herbicide Development

Quinazoline derivatives have been explored for their potential in herbicide development. For instance, a study focused on synthesizing triketone-containing quinazoline-2,4-dione derivatives demonstrated promising broad-spectrum herbicidal activity against both broadleaf and monocotyledonous weeds. The research highlighted the significance of the quinazoline motif in enhancing herbicide activity, suggesting the potential of N-(3-ethoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine in agricultural applications (Wang et al., 2014).

Biomedical Research

In biomedical research, quinazolinamine derivatives have been investigated for various therapeutic applications. Studies have identified these compounds as potential inhibitors of biogenic amine transporters, suggesting their utility in modulating neurotransmitter activity (Pariser et al., 2008). Additionally, certain quinazoline derivatives have shown antibacterial activity against multidrug-resistant Staphylococcus aureus, indicating their potential as novel antibacterial agents (Van Horn et al., 2014).

Luminescent Materials and Bioimaging

Recent advancements have highlighted the luminescence properties of quinazolinone derivatives, making them promising candidates for use as fluorescent probes and in bioimaging. These compounds benefit from excellent biocompatibility, low toxicity, and high efficiency, offering potential applications in developing new luminescent materials and imaging reagents for biological research (Xing et al., 2021).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(3-ethoxypropyl)-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O/c1-2-21-9-5-8-18-12-10-6-3-4-7-11(10)19-13(20-12)14(15,16)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTVTYHYIXHMDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=NC(=NC2=CC=CC=C21)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide](/img/structure/B5508130.png)

![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5508136.png)

![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)

![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)

![N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5508188.png)

![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)

![2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)

![1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)

![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-N-(2-methylphenyl)benzamide](/img/structure/B5508216.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5508224.png)